![molecular formula C21H26N2O B1613545 2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-75-0](/img/structure/B1613545.png)
2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This core is substituted at the 2 and 6 positions with methyl groups and at the 4’ position with a 4-methylpiperazinomethyl group.Scientific Research Applications
Synthesis of Polymeric Materials
The compound can be used in the synthesis of polymeric materials. For instance, it has been used in the synthesis of poly (diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s . These polymers have shown to possess temperature responsiveness and pH-sensitivity .
Segmental Motion Study
The compound has been used in the study of segmental motion of synthesized polymers at different pH and temperature values . This kind of study is crucial in understanding the behavior of polymers under different conditions.
Synthesis of Colorless Polyimides
The compound has been used in the synthesis of colorless polyimides . These polyimides show good thermal properties and optical transparency, making them suitable for various optoelectronic components .
Development of Thermally Stable Polymers
The compound has been used in the development of thermally stable polymers . These polymers possess excellent thermal dimensional stability, adhesion to metal, chemical resistance, and low dielectric constant .
Formation of Crystalline Complexes
The compound reacts with bis (trichlorotitanium phenoxide), a bidentate Lewis acid, to form a crystalline complex . This property can be exploited in the development of new materials with unique properties.
Synthesis of Dihydropyridines
Although not directly, but compounds with similar structures have been used in the synthesis of dihydropyridines . Dihydropyridines are extensively used drugs in the treatment of hypertension .
properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-5-4-6-17(2)20(16)21(24)19-9-7-18(8-10-19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVMSUKECZIKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642977 | |
Record name | (2,6-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-75-0 | |
Record name | (2,6-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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